Corneal Penetration Efficiency of Dipivefrin Hydrochloride Versus Epinephrine
Dipivefrin hydrochloride demonstrates a 17-fold greater corneal penetration rate compared to epinephrine in human eyes, enabling a 0.1% dipivefrin formulation to produce intraocular epinephrine concentrations equivalent to those achieved with a 2% epinephrine solution [1]. This enhanced penetration is attributed to the diesterification of epinephrine with pivalic acid, which masks polar hydroxyl groups and substantially increases transcorneal flux [2]. The cornea is identified as the primary site of prodrug hydrolysis, with most dipivefrin appearing as epinephrine and its metabolites within 15 minutes of topical application [3].
| Evidence Dimension | Corneal penetration rate (relative fold difference) |
|---|---|
| Target Compound Data | 17× relative to epinephrine (0.1% dipivefrin formulation) |
| Comparator Or Baseline | Epinephrine (1× baseline; 2% formulation required for equivalent IOP effect) |
| Quantified Difference | 17-fold increase in corneal penetration; 20-fold lower topical concentration required for therapeutic effect |
| Conditions | Human eye; topical ophthalmic administration |
Why This Matters
This 17-fold penetration advantage enables substantially lower topical dosing, directly reducing ocular surface irritation and systemic exposure, which is critical for chronic glaucoma model studies.
- [1] Zimmerman TJ, Sharir M, Nardin GF, Fuqua M. Therapeutic index of epinephrine and dipivefrin with nasolacrimal occlusion. Am J Ophthalmol. 1992 Jul 15;114(1):8-13. doi: 10.1016/s0002-9394(14)77405-7. PMID: 1621789. View Source
- [2] Dipivefrine. In: Becker-Shaffer's Diagnosis and Therapy of the Glaucomas. ScienceDirect Topics. Elsevier. View Source
- [3] Anderson JA, Davis WL, Wei CP. Site of ocular hydrolysis of a prodrug, dipivefrin, and a comparison of its ocular metabolism with that of the parent compound, epinephrine. Invest Ophthalmol Vis Sci. 1980 Jul;19(7):817-23. PMID: 7390729. View Source
